3-Phenyl-1-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-Phenyl-1-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core imidazolidine-2,4-dione structure. One common approach is the reaction of piperidin-4-yl derivatives with appropriate thiophen-2-yl cyclopentanecarbonyl compounds under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the imidazolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: The compound's unique structure could be investigated for drug development.
Industry: It may find applications in material science and as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The phenyl and thiophen-2-yl groups may play a crucial role in binding to biological receptors or enzymes, leading to various biological responses.
Comparison with Similar Compounds
Imidazolidine-2,4-diones: These compounds share a similar core structure but may differ in their substituents.
Thiophene Derivatives: Compounds containing thiophene rings are structurally related and may exhibit similar properties.
Uniqueness: 3-Phenyl-1-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione stands out due to its specific combination of phenyl and thiophen-2-yl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-phenyl-1-[1-(1-thiophen-2-ylcyclopentanecarbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c28-21-17-26(23(30)27(21)19-7-2-1-3-8-19)18-10-14-25(15-11-18)22(29)24(12-4-5-13-24)20-9-6-16-31-20/h1-3,6-9,16,18H,4-5,10-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSYNWOBIHFMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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